molecular formula C19H28BNO4 B13726016 3-(Cyclobutylmethoxy)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

3-(Cyclobutylmethoxy)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13726016
M. Wt: 345.2 g/mol
InChI Key: HHGTYAJDQKZXDY-UHFFFAOYSA-N
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Description

3-(Cyclobutylmethoxy)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a cyclobutylmethoxy group and a dioxaborolan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethoxy)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a suitable benzoyl chloride with a methylamine derivative.

    Introduction of the Cyclobutylmethoxy Group: This step involves the nucleophilic substitution of a cyclobutylmethanol derivative onto the benzamide core.

    Attachment of the Dioxaborolan Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylmethoxy)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core or the dioxaborolan group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-(Cyclobutylmethoxy)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethoxy)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact mechanism would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(Cyclobutylmethoxy)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C19H28BNO4

Molecular Weight

345.2 g/mol

IUPAC Name

3-(cyclobutylmethoxy)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C19H28BNO4/c1-18(2)19(3,4)25-20(24-18)15-9-14(17(22)21-5)10-16(11-15)23-12-13-7-6-8-13/h9-11,13H,6-8,12H2,1-5H3,(H,21,22)

InChI Key

HHGTYAJDQKZXDY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CCC3)C(=O)NC

Origin of Product

United States

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